3-(1-Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole
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Overview
Description
3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is a heterocyclic compound that combines the structural features of benzofuran and pyrrole Benzofuran is known for its wide range of biological activities, while pyrrole is a fundamental building block in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole can be achieved through several methodsAnother method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce fully saturated pyrrole derivatives.
Scientific Research Applications
3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen have similar structural features and biological activities.
Pyrrole derivatives: Compounds such as pyrrole-2-carboxylic acid and N-substituted pyrroles share the pyrrole core structure.
Uniqueness
3-(Benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole is unique due to the combination of benzofuran and pyrrole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
75292-88-5 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-5-ethoxy-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C14H15NO2/c1-2-16-14-8-11(9-15-14)13-7-10-5-3-4-6-12(10)17-13/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
NRSSCMPTNZFNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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